molecular formula C12H15NO4 B15054094 tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate

tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B15054094
M. Wt: 237.25 g/mol
InChI Key: PUYNQPOQXPJXPG-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate: is a heterocyclic compound that features a fused furo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable ester, followed by cyclization to form the furo-pyridine ring system. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and protein-ligand interactions .

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases .

Industry: In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, and other desirable characteristics .

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

  • 4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid
  • tert-Butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido
  • 2-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine

Uniqueness: tert-Butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate is unique due to its fused furo-pyridine ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

tert-butyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(15)13-6-9(14)8-4-5-16-10(8)7-13/h4-5H,6-7H2,1-3H3

InChI Key

PUYNQPOQXPJXPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=CO2)C(=O)C1

Origin of Product

United States

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